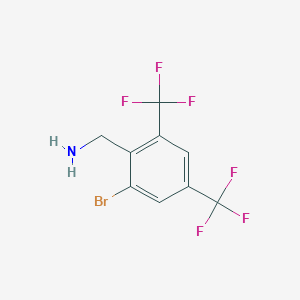

2-Bromo-4,6-bis(trifluoromethyl)benzylamine

Description

Properties

IUPAC Name |

[2-bromo-4,6-bis(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF6N/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-2H,3,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVZMRYOOIJYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)CN)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

This method involves an initial fluorination of pentachlorobenzonitrile to generate a trifluorinated intermediate, followed by dechlorination and reduction steps to yield the target benzylamine derivative. It is characterized by its modular approach, allowing for control over each functionalization stage.

Stepwise Methodology

| Step | Description | Key Reagents & Conditions | Remarks |

|---|---|---|---|

| S1 | Fluorination of pentachlorobenzonitrile | Anhydrous potassium fluoride in sulfolane at 130–160°C for 3–7 hours | The fluorination replaces chlorine atoms with fluorine, yielding 3,5-dichloro-2,4,6-trifluorophenylnitrile. |

| S2a | Dechlorination and hydrogenolysis | Organic base + hydrogen gas, catalyzed by a metal catalyst (e.g., Raney Ni or Pd/C) | Converts the dichlorinated nitrile to 2,4,6-trifluorophenylnitrile. |

| S3 | Reduction to benzylamine | Catalytic hydrogenation under acidic conditions | Reduces nitrile to benzylamine, completing the synthesis of 2,4,6-trifluorobenzylamine. |

Research Findings

- The fluorination step requires careful temperature control to prevent side reactions.

- The dechlorination step often involves ultralow temperature lithiation, which, while effective, raises environmental concerns due to the use of reactive organolithium reagents.

- The overall process is modular, allowing for potential scale-up, but involves multiple steps with intermediate purifications.

Data Summary

| Reaction | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Fluorination | Potassium fluoride + sulfolane | 130–160°C, 3–7 hours | Not specified | Long reaction time, high temperature |

| Dechlorination | Organic base + H₂ + catalyst | Mild to moderate temperature | Not specified | Requires ultralow temperature lithiation |

| Reduction | Catalytic hydrogenation | Reflux under H₂ | Not specified | Final benzylamine product |

Direct Bromination of Trifluoromethyl-Substituted Benzylamine Precursors

Overview

An alternative, more streamlined approach involves direct bromination of a suitable trifluoromethyl benzylamine precursor, such as 2,6-bis(trifluoromethyl)benzylamine. This method leverages electrophilic aromatic substitution to introduce bromine selectively at the desired position.

Methodology

| Step | Description | Reagents & Conditions | Remarks |

|---|---|---|---|

| S1 | Bromination of benzylamine derivative | N-bromosuccinimide (NBS) or elemental bromine in the presence of a catalyst | Conducted under controlled temperature (0–25°C) to ensure regioselectivity. |

| S2 | Purification | Extraction, column chromatography | Ensures high purity of the brominated intermediate. |

Research Findings

- Bromination of aromatic rings bearing electron-withdrawing groups like trifluoromethyl is challenging due to decreased reactivity.

- Selectivity can be improved by controlling temperature and reaction time.

- This route is advantageous for its simplicity and fewer steps but requires precise control to prevent over-bromination.

Data Summary

| Reaction | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination | NBS + catalyst | 0–25°C, several hours | 86–97% | Regioselectivity depends on conditions |

| Purification | Chromatography | Standard | - | Ensures product purity |

Summary of Key Preparation Parameters

| Parameter | Typical Range | Significance | Source |

|---|---|---|---|

| Fluorination temperature | 130–160°C | Affects yield and selectivity | Patent CN107778183B |

| Reaction time | 3–7 hours | Ensures complete fluorination | Patent CN107778183B |

| Bromination temperature | 0–25°C | Controls regioselectivity | Patent CN111362775A |

| Bromination yield | 86–97% | Efficiency indicator | Patent CN111362775A |

Notes on Industrial Scalability and Environmental Considerations

- The multi-step fluorination and dechlorination process, while effective, involves hazardous reagents like ultralow temperature lithiation and thionyl chloride, posing environmental and safety challenges.

- The direct bromination route offers a more straightforward and environmentally friendly alternative, especially when employing catalytic bromination under mild conditions.

- Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, is crucial for scaling up.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 2-Bromo-4,6-bis(trifluoromethyl)benzylamine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amine group.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as substituted phenylmethanamines.

Oxidation and Reduction: Products include oxidized or reduced forms of the amine group.

Coupling Reactions: Products are typically biaryl compounds formed through the coupling process.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

Pharmaceutical Research: Investigated for potential therapeutic properties and as a building block for drug development.

Industry:

Material Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-bis(trifluoromethyl)benzylamine involves its interaction with specific molecular targets, depending on its application. In catalytic processes, it may act as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogues include:

2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide

- Molecular Formula : C₉H₄Br₂F₆

- Molecular Weight : 385.93 g/mol

- Key Feature : Bromine atom at the benzyl position acts as a leaving group, enabling nucleophilic substitution reactions .

2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol

- Molecular Formula : C₉H₅BrF₆O

- Key Feature : Hydroxyl (-OH) group enhances polarity and hydrogen-bonding capacity, impacting solubility and reactivity compared to the amine derivative .

2-Bromo-4,6-bis(dibromoacetyl)resorcinol Molecular Formula: C₁₀H₅Br₅O₄ Key Feature: Dibromoacetyl groups introduce additional electrophilic sites, contrasting with the nucleophilic amine group in the target compound .

Data Tables

Table 1: Comparative Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|

| 2-Bromo-4,6-bis(trifluoromethyl)benzylamine | C₉H₆BrF₆N | 318.05 (calculated) | -NH₂ |

| 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide | C₉H₄Br₂F₆ | 385.93 | -Br |

| 2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol | C₉H₅BrF₆O | 323.04 (calculated) | -OH |

Table 2: Commercial Availability (CymitQuimica, 2025)

| Compound Name | Purity | Price (1g) |

|---|---|---|

| 2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol | High | €346.00 |

| 2-Bromo-4,6-dimethylphenyl ether derivative | High | €574.00 |

| 2-Bromo-4,6-bis(trifluoromethyl)benzylamine | N/A | Specialty chemical; likely higher cost |

Biological Activity

2-Bromo-4,6-bis(trifluoromethyl)benzylamine is a compound of significant interest in chemical biology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzylamine core with two trifluoromethyl groups and a bromine atom at the 2-position. Its molecular formula is , which contributes to its chemical reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that 2-Bromo-4,6-bis(trifluoromethyl)benzylamine exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific cancer cell lines.

- Enzyme Inhibition : It has been investigated for its potential to act as an inhibitor for certain enzymes involved in cancer progression.

The exact mechanism of action for 2-Bromo-4,6-bis(trifluoromethyl)benzylamine is still under investigation. However, it is hypothesized that the compound may interact with key proteins or enzymes involved in signaling pathways critical for cell proliferation and survival. The presence of the trifluoromethyl groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies and Experimental Results

-

Anticancer Activity :

- In vitro studies have demonstrated that 2-Bromo-4,6-bis(trifluoromethyl)benzylamine can induce apoptosis in various cancer cell lines. For instance, a study reported a significant reduction in cell viability in colorectal cancer cells treated with the compound at concentrations ranging from 10 to 50 µM.

- The compound's efficacy was compared with standard chemotherapeutic agents, showing comparable or enhanced activity against resistant cancer cell lines.

-

Enzyme Inhibition :

- The compound has been evaluated for its ability to inhibit specific kinases associated with tumor growth. A notable study indicated that it effectively inhibited the activity of the epidermal growth factor receptor (EGFR) kinase, which plays a crucial role in many cancers.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for preparing 2-Bromo-4,6-bis(trifluoromethyl)benzylamine, and how can intermediates be characterized?

Answer:

A typical synthesis involves nucleophilic substitution of a benzyl bromide precursor. For example, 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide (CAS: H32254) can react with ammonia or a protected amine under controlled conditions . Alternatively, reduction of the corresponding benzyl alcohol (e.g., 2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol , Ref: 54-PC303529) via catalytic hydrogenation or using reagents like LiAlH4 may yield the amine .

Characterization:

- NMR : Analyze H and F NMR to confirm substitution patterns and purity.

- Mass Spectrometry : Confirm molecular weight (expected ~325.02 g/mol for bromide intermediates) .

- Melting Point : Compare with literature values (e.g., benzyl bromide derivatives melt at 32–34°C) .

Advanced: How can researchers optimize reaction conditions to mitigate competing side reactions during amination of brominated intermediates?

Answer:

Competing elimination or over-alkylation can occur due to steric hindrance from the bis(trifluoromethyl) groups. Strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Temperature Control : Maintain reactions below 0°C to favor substitution over elimination .

- Ammonia Excess : Use 5–10 equivalents of NH3 in a sealed system to drive amination .

- Monitoring : Track progress via TLC or HPLC, referencing retention times of intermediates like 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide .

Basic: What spectroscopic techniques are most effective for resolving structural ambiguities in fluorinated benzylamines?

Answer:

- F NMR : Critical for identifying trifluoromethyl (-CF) and bromine positions. Chemical shifts for -CF typically range from -60 to -70 ppm .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.

- X-ray Crystallography : Used for definitive structural confirmation, as demonstrated for analogous benzylamine derivatives forming UV-stable nanotubes .

Advanced: How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The -CF group increases electrophilicity at the bromine site, enhancing reactivity in Suzuki-Miyaura couplings. However, steric bulk may reduce yields. Methodological adjustments include:

- Catalyst Optimization : Use Pd(PPh) with bulky ligands to prevent catalyst poisoning.

- Base Selection : CsCO improves coupling efficiency by deprotonating boronic acids .

- Microwave-Assisted Synthesis : Reduces reaction times and improves regioselectivity .

Basic: What are the known biological targets or mechanisms of action for bis(trifluoromethyl)benzylamine derivatives?

Answer:

Similar compounds (e.g., 2-Bromo-5-(trifluoromethyl)phenylmethanamine ) exhibit antifungal activity by inhibiting leucyl-tRNA synthetase via docking studies . The -CF group enhances binding affinity to hydrophobic enzyme pockets. For GlyT1 transporter inhibition (relevant in schizophrenia), structural analogs like 6-bis(trifluoromethyl)benzamide napadisylate show precedent .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of halogen substitution on bioactivity?

Answer:

- Comparative Synthesis : Prepare analogs with Cl, I, or F replacing Br at the 2-position.

- In Vitro Assays : Test inhibition of microbial growth (e.g., Candida albicans) or GlyT1 binding .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target enzymes .

- Pharmacokinetic Profiling : Assess logP and metabolic stability (e.g., CYP450 assays) to correlate -CF effects with bioavailability .

Basic: What safety precautions are critical when handling 2-Bromo-4,6-bis(trifluoromethyl)benzylamine?

Answer:

- Air Sensitivity : Store under inert gas (N/Ar) due to amine oxidation risks .

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin/eye contact (H314 hazard) .

- Spill Management : Neutralize with dilute acetic acid and absorb with vermiculite .

Advanced: What analytical methods can identify decomposition products under prolonged storage?

Answer:

- GC-MS : Detect volatile byproducts (e.g., NH3, HBr) from amine degradation.

- HPLC-PDA : Monitor for oxidized species (e.g., nitro derivatives) using C18 columns and UV detection at 254 nm .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~200°C for related compounds) .

Basic: How does the compound’s lipophilicity impact its applicability in drug discovery?

Answer:

The -CF groups increase logP, enhancing membrane permeability but risking solubility issues. Countermeasures include:

- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility .

- Prodrug Design : Introduce phosphate esters for targeted release .

Advanced: What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.